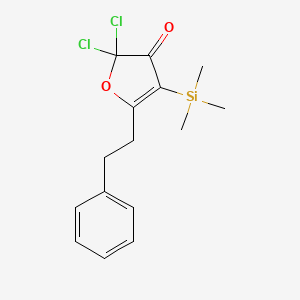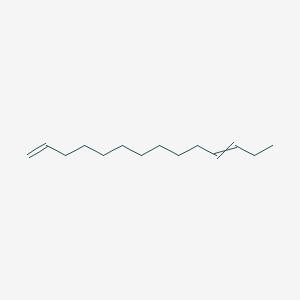![molecular formula C8H7BrN2S B14265049 1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole CAS No. 134135-36-7](/img/structure/B14265049.png)
1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole is a chemical compound that features a brominated thiophene ring attached to an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole typically involves the bromination of thiophene followed by the formation of the imidazole ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by imidazole ring formation. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted imidazole derivatives.
Scientific Research Applications
1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets. The brominated thiophene ring and imidazole moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(5-Bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine: Similar structure but with a pyrazole ring instead of an imidazole ring.
(5-Bromothiophen-2-yl)methylamine: Similar structure but with a methylamine group instead of an imidazole ring.
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but with a carboxaldehyde group instead of an imidazole ring.
Uniqueness
1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole is unique due to its combination of a brominated thiophene ring and an imidazole moiety. This combination provides distinct chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
134135-36-7 |
|---|---|
Molecular Formula |
C8H7BrN2S |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]imidazole |
InChI |
InChI=1S/C8H7BrN2S/c9-8-2-1-7(12-8)5-11-4-3-10-6-11/h1-4,6H,5H2 |
InChI Key |
XBNBQTNJANLCSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CC2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-](/img/structure/B14264967.png)


![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)
![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)
![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)



![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxy-propanoyl]amino]-3-hydroxy-butanoyl]amino]-4-methyl-pentanoyl]amino]-4-oxo-butanoyl]amino]-3-phenyl-propanoic acid](/img/structure/B14265016.png)
![{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene](/img/structure/B14265019.png)
![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)

